Benzo[c]cinnoline N-oxide
Overview
Description
Benzo[c]cinnoline N-oxide is a tricyclic organic compound with the molecular formula C₁₂H₈N₂O. It is derived from the oxidative dehydrogenation of 2,2’-diaminobiphenyl. This compound is known for its unique structure and diverse applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Dual C–N Coupling: One efficient method involves the dual C–N coupling of phthalhydrazide with trivalent halogen reagents.
Copper(II) or Electrochemical Oxidation: Another method involves the synthesis of benzo[c]cinnolinium salts from 2-azobiaryls by copper(II)-promoted or electrochemical oxidation.
Industrial Production Methods:
- Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions.
Types of Reactions:
Reduction: this compound undergoes reduction reactions, particularly at mercury electrodes.
Oxidation: The compound can also undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Common reagents include acetic acid, phosphoric acid, boric acid, and ammonium metavanadate.
Oxidation: Copper(II) salts and electrochemical methods are commonly used for oxidation reactions.
Major Products:
Mechanism of Action
Target of Action
It is known that the compound undergoes electrochemical reactions, indicating that its targets could be involved in redox processes .
Mode of Action
Benzo[c]cinnoline N-oxide exhibits interesting electrochemical behavior. It shows two discrete 2 and 4 electron reduction waves in acidic media but only one wave in basic media . This suggests that this compound interacts with its targets through electron transfer processes, leading to changes in the redox state of the system .
Biochemical Pathways
Given its electrochemical properties, it can be inferred that the compound may influence pathways involving redox reactions .
Result of Action
Its electrochemical behavior suggests that it may induce changes in the redox state of the system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH. For instance, the compound exhibits different electrochemical behavior in acidic and basic media .
Biochemical Analysis
Biochemical Properties
Benzo[c]cinnoline N-oxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with iron carbonyls, forming complexes such as C12H8N2Fe2(CO)6
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its electrochemical behavior at mercury electrodes indicates its potential impact on cellular redox states and electron transfer processes . Additionally, its mutagenic, antirheumatic, and carcinogenic activities suggest significant effects on cellular health and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exhibits binding interactions with enzymes, leading to either inhibition or activation of their activity. For instance, its reduction at mercury electrodes involves discrete 2 and 4 electron transfer waves, indicating its role in electron transfer reactions . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its electrochemical behavior varies with time, with different reduction waves observed in acidic and basic media
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, its mutagenic and carcinogenic activities suggest potential toxicity at high doses . Understanding these dosage effects is crucial for determining safe and effective usage in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with iron carbonyls suggests its involvement in redox reactions and electron transfer processes
Scientific Research Applications
Benzo[c]cinnoline N-oxide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its mutagenic, antirheumatic, and carcinogenic activities.
Medicine: It is used in the development of pharmaceuticals, particularly in the study of anti-cancer agents.
Comparison with Similar Compounds
Benzo[c]cinnoline: A tricyclic organic compound with the formula C₁₂H₈N₂, derived from oxidative dehydrogenation of 2,2’-diaminobiphenyl.
3,8-Benzo[c]cinnoline 5-oxide: A derivative of benzo[c]cinnoline with similar structural features.
Uniqueness:
- Benzo[c]cinnoline N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group enhances its ability to participate in redox reactions and interact with various molecular targets.
Properties
IUPAC Name |
5-oxidobenzo[c]cinnolin-5-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13-14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBBBQSFGWTPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[N+](=N2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6141-98-6 | |
Record name | Benzo[c]cinnoline, 5-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6141-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[c]cinnoline N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[c]cinnoline N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[c]cinnoline 5-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.577 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOCINNOLINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9A8N30PPG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes to obtain Benzo[c]cinnoline N-oxide?
A1: A novel two-step synthesis for this compound was discovered, achieving high yields (91%). [] The process involves the partial reduction of 2,2'-dinitrobiphenyl, believed to proceed via a single electron transfer (SET) mechanism, yielding hydroxyamino and nitroso groups. Subsequent cyclization, likely through a radical mechanism involving the nitroso radical anion, forms the -N=N- bond, generating this compound in water with sodium hydroxide as the base. []
Q2: Can this compound be converted to Benzo[c]cinnoline, and if so, how?
A2: Yes, this compound can be efficiently deoxygenated to Benzo[c]cinnoline. Treating the N-oxide with sodium ethoxide at elevated temperatures results in near-quantitative conversion (96% yield) to Benzo[c]cinnoline. [] This deoxygenation reaction was a novel discovery made during the investigation of this compound synthesis. []
Q3: How does this compound behave under photochemical conditions?
A3: this compound undergoes photochemical reduction upon irradiation, yielding Benzo[c]cinnoline. [] This process is influenced by the presence of sensitizers or quenchers and the hydrogen-donating ability of the solvent. [] For instance, using isopropanol as a solvent leads to the formation of acetone alongside Benzo[c]cinnoline. [] The mechanism suggests that Benzo[c]cinnoline is formed from the excited triplet state of this compound. []
Q4: Does this compound exhibit 1,3-dipolar cycloaddition reactivity?
A4: While unprecedented for azoxy compounds, this compound acts as a 1,3-dipole in reactions with dimethyl acetylenedicarboxylate at high temperatures. [] This reaction proceeds through a 1,3-dipolar cycloaddition followed by electrocyclic ring opening, ultimately forming azomethine ylides. [] This mechanism is further supported by analogous reactions with N-iminobenzocinnolinium ylides. []
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